
Perfluorooctane
概要
説明
Synthesis Analysis
Perfluorooctane can be manufactured by the Fowler process or by electrochemical fluorination . The Fowler process involves moderating the action of elemental fluorine with cobalt fluoride in the gas phase from octane .Molecular Structure Analysis
The molecular formula of Perfluorooctane is C8F18 . The IUPAC name is 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-octadecafluorooctane . The InChI is 1S/C8F18/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)26 .Chemical Reactions Analysis
The degradation mechanism of Perfluorooctane is still under investigation. Thermally activated persulfate is a promising oxidant for in situ remediation of perfluorooctanoic acid (PFOA), yet a comprehensive understanding of the degradation mechanism is still lacking .Physical And Chemical Properties Analysis
Perfluorooctane is a fluorocarbon and a fluoroalkane . It has a molecular weight of 438.06 g/mol . It is chemically inert, but has useful physical properties, leading to its employment in diverse areas .科学的研究の応用
Water Treatment
Perfluorooctane compounds, due to their persistent nature, pose significant environmental challenges. They are used in adsorption and flocculation processes to remove contaminants from water . Advanced Oxidative Processes (AOPs) like photocatalysis , electrochemical processes , ozone treatment , Fenton process , and ultrasound are employed to break down these pollutants . These methods aim to address the bioaccumulation and biotoxicity of perfluorinated compounds in aquatic environments.
Industrial Applications
Due to its thermal stability and hydrophobic properties, Perfluorooctane is used in various industrial applications such as coatings , textiles , leather treatment , and synthetic detergents . It provides resistance to heat and repels water and oils, enhancing the durability and functionality of products.
Environmental Impact Research
Research on Perfluorooctane’s environmental impact is crucial due to its persistence and potential for bioaccumulation. Studies focus on understanding its distribution, degradation, and long-term effects on ecosystems and human health .
Safety and Hazards
Perfluorooctane is a persistent, widely present organic pollutant . PFOS can enter the human body through drinking water, ingestion of food, contact with utensils containing PFOS, and occupational exposure to PFOS, and can have adverse effects on human health . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
There is a need for more research to better understand the effects of Perfluorooctane on human health and the environment . A large-scale research effort by the United States Environmental Protection Agency and other federal agencies is underway for a better understanding of per- and polyfluoroalkyl substances exposures .
作用機序
Target of Action
Perfluorooctane (PFO) is a synthetic compound with all hydrogen atoms attached to carbon replaced by fluorine atoms . It is known for its exceptional chemical and physical characteristics, such as oil and water resistance . .
Mode of Action
It is known that pfo can cause protein conformational changes, exposing heme cavities and leading to the production of hemichromes . This interaction can lead to an increase in the release of free heme .
Biochemical Pathways
It has been suggested that pfo may contribute to oxidative stress, signaling pathway disturbance, and lipid metabolism disturbance
Pharmacokinetics
It is known that pfo is extremely persistent in the environment due to its high resistance to degradation . This persistence can lead to bioaccumulation in organisms . More research is needed to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of PFO.
Result of Action
PFO can have various molecular and cellular effects. For instance, it has been shown to induce oxidative stress, DNA damage, and membrane instability . It can also suppress filtration rate and reduce body weight . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of PFO. For example, temperature and salinity can affect the survival of organisms exposed to PFO . Additionally, the presence of other pollutants can potentially influence the effects of PFO .
特性
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-octadecafluorooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8F18/c9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVBBRRALBYAZBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8F18 | |
| Record name | Octane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-octadecafluoro- | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0059794 | |
| Record name | Perfluorooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
438.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
307-34-6 | |
| Record name | Perfluorooctane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=307-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluorooctane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000307346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluorooctane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15997 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Octane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-octadecafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluorooctane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0059794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluorooctane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.637 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERFLUOROOCTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P60ZBK0QL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the main concerns regarding perfluorooctane sulfonate (PFOS) and perfluorooctanoic acid (PFOA) in the environment?
A1: Both PFOS and PFOA are highly persistent in the environment, resistant to biological degradation, and can bioaccumulate in organisms. [] Their widespread use in various products and improper disposal practices have led to their presence in water, soil, and even wildlife. [, ] Concerns arise from their potential toxicity and long-term effects on both ecological and human health. []
Q2: How does the persistence of perfluorinated compounds pose a challenge to their environmental management?
A2: Unlike many organic pollutants, PFOS and PFOA do not easily break down in the environment. [, , ] This persistence means that even if production ceased completely, they would remain in the environment for many years, potentially continuing to accumulate in food chains and posing long-term risks. [] Developing effective strategies for their removal or degradation is crucial but challenging.
Q3: How do perfluorinated compounds enter the food web?
A3: Perfluorinated compounds enter the food web through various pathways. [] One significant route is through the atmospheric deposition of volatile precursors, which then degrade into PFOS in the environment. [] These compounds can contaminate water sources and be taken up by aquatic organisms. [] Subsequently, they move up the food chain as predators consume contaminated prey, leading to biomagnification, where concentrations increase at higher trophic levels. [, ]
Q4: Have there been studies examining the impact of PFOS on specific organisms or ecosystems?
A5: Yes, a study using outdoor microcosms investigated the effects of PFOS on freshwater organisms. [] The research revealed that while there seemed to be little risk at environmentally relevant concentrations observed during the study period, higher concentrations significantly affected the zooplankton community structure. [] This finding emphasizes the need for long-term studies to assess the chronic effects of PFOS exposure on aquatic ecosystems fully.
Q5: What are some of the known toxicological effects of PFOS in animals?
A6: Animal studies have shown that exposure to PFOS can lead to various adverse health effects. [, ] These include liver toxicity, characterized by changes in liver enzymes and potential liver damage. [, ] Additionally, PFOS has been linked to reproductive and developmental toxicity, with potential impacts on fetal growth and development. [, , ] Furthermore, research suggests potential effects on thyroid hormone levels, [] immune function, and mammary gland development, highlighting the need for continued research into the long-term consequences of PFOS exposure. []
Q6: What are the possible mechanisms by which perfluorinated compounds might exert their toxic effects?
A8: While the exact mechanisms of toxicity are still under investigation, research suggests that perfluorinated compounds like PFOS and PFOA might disrupt various biological processes. [, ] One proposed mechanism involves their ability to act as peroxisome proliferators, leading to oxidative stress and potential cellular damage. [] Another hypothesis is that they can interfere with mitochondrial function, affecting energy production and cellular metabolism. [] Furthermore, their structural similarity to fatty acids raises concerns about their potential to disrupt hormone signaling and lipid metabolism. [, ]
Q7: What analytical techniques are commonly employed to detect and quantify perfluorinated compounds in environmental and biological samples?
A9: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for analyzing PFOS, PFOA, and other related compounds. [, , , , ] This method offers high sensitivity and selectivity, enabling the detection of trace levels of these contaminants in complex matrices like water, serum, and tissue samples.
Q8: Why is accurate quantification of PFOS and related compounds crucial in environmental monitoring and risk assessment?
A10: Accurate quantification is essential to assess the extent of contamination, track temporal trends, and evaluate the effectiveness of mitigation strategies. [] Moreover, it provides critical data for risk assessment studies, allowing researchers to establish safe exposure limits and develop informed regulations to protect both human and environmental health. []
Q9: Are there challenges in developing and validating analytical methods for these compounds?
A11: Yes, analyzing PFOS and related compounds can be challenging due to their ubiquitous nature and potential for contamination during sampling and analysis. [] Rigorous quality control measures, including the use of certified reference materials, are crucial to ensure data accuracy and reliability. [, ] Furthermore, validating analytical methods for various matrices and concentration ranges is essential for confident data interpretation and comparison across studies.
Q10: What are some of the key research priorities for better understanding and managing the risks associated with PFOS and related compounds?
A12: Several research gaps need to be addressed. Characterizing the long-term effects of PFOS exposure on human health, particularly on vulnerable populations, is crucial. [] Developing a deeper understanding of the mechanisms of toxicity of various perfluorinated compounds, beyond PFOS and PFOA, is essential for targeted risk mitigation. [] Furthermore, exploring innovative and sustainable technologies for the remediation of contaminated environments is critical for minimizing the ecological and human health risks associated with these persistent pollutants. [] Collaboration between researchers, industry stakeholders, and policymakers is vital to translate scientific knowledge into effective regulatory actions and promote the responsible use and disposal of these compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(8,9-Dimethyl-thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B1214488.png)
![N-cyclopentyl-2-[[4-methyl-5-[4-(4-morpholinylsulfonyl)phenyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1214489.png)
![N-[2-[(3-chloroanilino)-oxomethoxy]ethyl]carbamic acid propan-2-yl ester](/img/structure/B1214490.png)
![4-[(E)-2-(2,3-dimethoxyphenyl)vinyl]pyridine](/img/structure/B1214494.png)
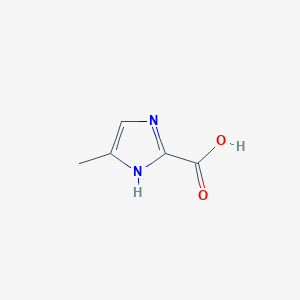
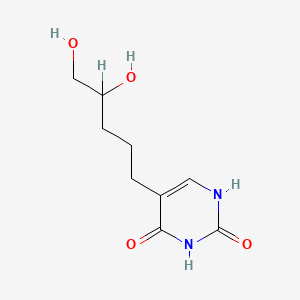


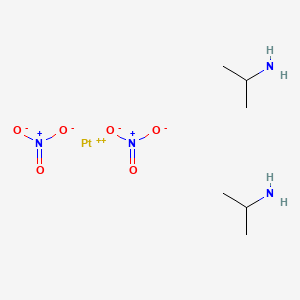
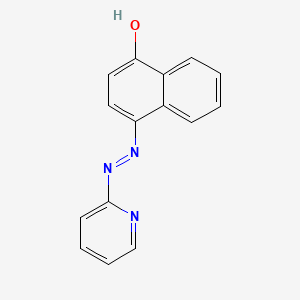
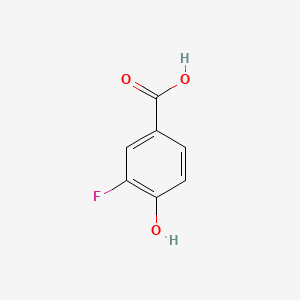
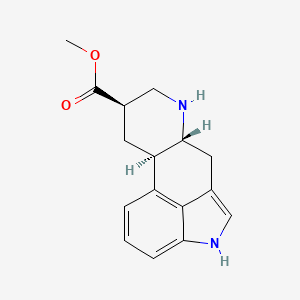
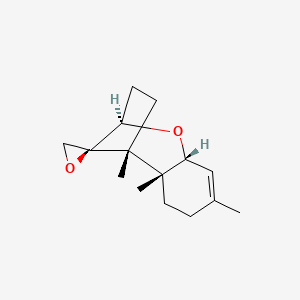
![2,4-Di-tert-butyl-6-[hydroxy(1-methyl-5-nitro-1h-imidazol-2-yl)methyl]phenol](/img/structure/B1214511.png)